2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine
Description
Properties
CAS No. |
143999-55-7 |
|---|---|
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-[6-(2-aminoethyl)piperidin-2-yl]ethanamine |
InChI |
InChI=1S/C9H21N3/c10-6-4-8-2-1-3-9(12-8)5-7-11/h8-9,12H,1-7,10-11H2 |
InChI Key |
ZOULUQNTQXNCKL-UHFFFAOYSA-N |
SMILES |
C1CC(NC(C1)CCN)CCN |
Canonical SMILES |
C1CC(NC(C1)CCN)CCN |
Synonyms |
1,5-(diethylamino)piperidine 1,5-DEAP |
Origin of Product |
United States |
Preparation Methods
Radical-Mediated Cyclization
Radical-based methods offer a versatile route to piperidine derivatives. In one approach, aziridines undergo rearrangement via aziridinylcarbinyl radicals to form piperidines. For example, treatment of aziridine 10 with tri-n-butyltin hydride and AIBN generates radical intermediate 11 , which undergoes 5-exo-trig cyclization and ring opening to yield piperidines 14 (Scheme 2). Adapting this method, a linear diamine precursor could undergo analogous radical cyclization to form the target compound’s piperidine core.
Palladium-Catalyzed Cyclization
Palladium-catalyzed allylic amination provides stereocontrol in piperidine synthesis. Desmaële et al. demonstrated that bromo-acetal 15 reacts with diethyl malonate, followed by decarboxylative Mannich reactions and palladium-mediated cyclization, to yield 5-methylenepiperidines 25a (Scheme 3). Applying this strategy, a bis-allylic amine precursor could cyclize via η³-allylpalladium intermediates to construct the piperidine ring with pendant aminoethyl groups.
Organometallic Approaches for Side-Chain Functionalization
Organozinc-Mediated Cross-Coupling
The Jackson group’s organozinc chemistry enables precise functionalization of piperidine derivatives. For instance, serine-derived organozinc reagent 85 couples with propenoyl chloride to form 4-oxo amino acid 86 , which cyclizes to piperidine 87 under acidic conditions (Scheme 14). By modifying the organozinc reagent to incorporate ethylamine side chains, this method could yield 2-[6-(2-aminoethyl)piperidin-2-yl]ethanamine.
Cross Metathesis for Carbon Framework Assembly
Hoveyda-Grubbs catalyst-mediated cross metathesis efficiently constructs unsaturated intermediates for subsequent cyclization. Blechert et al. demonstrated that allylglycine derivative 80 reacts with methyl vinyl ketone to form aminoenone 82 , which undergoes hydrogenation and cyclization to cis-pipecolate 83 (Scheme 13). Adapting this strategy, a bis-allylamine precursor could undergo metathesis to form the piperidine backbone, followed by hydrogenation to install ethylamine groups.
Multi-Component Reactions (MCRs)
Ugi-Type Reactions
TosOH-catalyzed MCRs enable rapid assembly of complex amines. In Method A (Scheme 2), pyridin-2-amine reacts with pyridine-2-carbaldehyde and 2-isocyano-2,4,4-trimethylpentane in MeOH to form imidazo[1,2-a]pyridines. By substituting reactants with ethylamine-containing aldehydes and amines, this method could generate the target compound’s piperidine core in a single step.
Reductive Amination
Reductive amination of diketones or dialdehydes with excess ethylamine offers a straightforward route. For example, Davis et al. synthesized 6-oxoamino acids via sulfinimine intermediates 67 , which cyclize under acidic conditions to piperidines 70 (Scheme 11). Applying this approach, a dialdehyde precursor could undergo reductive amination with ethylamine to form the vicinal diamine structure.
Protective Group Strategies
Boc Protection/Deprotection
Tert-butoxycarbonyl (Boc) groups are widely used to protect amines during synthesis. In the large-scale synthesis of (R)-2-amino-6-borono-2-[2-(piperidin-1-yl)ethyl]hexanoic acid, tert-butyl esters and Boc groups facilitate intermediate stabilization. For the target compound, sequential Boc protection of ethylamine groups during cyclization and subsequent deprotection with HCl/dioxane (Method B) ensures high yields and purity.
Sulfinimine Chemistry
Chiral sulfinimines enable stereoselective synthesis. Davis et al. employed (1R,2S,5R)-menthyl (S)-p-toluenesulfinate 66 to generate sulfinimine 67 , which undergoes nitrile addition and cyclization to piperidine 70 (Scheme 11). This method could be adapted to install ethylamine groups with defined stereochemistry.
Comparative Analysis of Synthetic Routes
Table 1: Key Synthetic Methods for this compound
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Radical Cyclization | Aziridine derivatives | Sn-mediated radical rearrangement | 45–60 | High functional group tolerance | Requires toxic tin reagents |
| Palladium Catalysis | Allylic amines | η³-Allylpalladium cyclization | 50–70 | Stereocontrol | Costly catalysts |
| Organozinc Coupling | Serine derivatives | Zn-mediated cross-coupling | 30–50 | Chiral pool starting materials | Multi-step synthesis |
| Ugi Reaction | Aldehydes, amines, isonitrile | TosOH-catalyzed MCR | 60–75 | Rapid assembly | Limited stereochemical control |
Industrial-Scale Considerations
Scalable synthesis requires optimizing reaction conditions and minimizing hazardous reagents. Continuous flow reactors improve safety and efficiency in radical cyclization and palladium-catalyzed steps. Industrial adaptations of Method C (Pd₂(dba)₃/XantPhos catalysis) could enable kilogram-scale production, while replacing Sn-based reagents with photocatalytic systems reduces environmental impact.
Chemical Reactions Analysis
Alkylation and Acylation
The primary amines undergo alkylation and acylation under mild conditions.
Key reactions :
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like triethylamine to form tertiary amines .
-
Acylation : Forms amides with acyl chlorides (e.g., benzenesulfonyl chloride) in dichloromethane at ambient temperatures .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | Base (K₂CO₃), DMF, 80°C | N-Methylated derivative | 72% | |
| Benzoyl chloride | Triethylamine, DCM, 4h, 20°C | N-Benzoylated amide | 68% |
Mechanistic insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the alkyl/acyl reagent, followed by deprotonation .
Oxidation and Reduction
The piperidine ring and ethylamine side chain participate in redox reactions.
Key reactions :
-
Oxidation : Forms pyridine N-oxides using m-chloroperbenzoic acid (mCPBA).
-
Reduction : Catalytic hydrogenation (H₂, Raney Ni) saturates the piperidine ring under 75 bar pressure at 55°C .
| Reaction Type | Reagent/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C → RT | Piperidine N-oxide derivative | 85% | |
| Reduction | H₂ (75 bar), Raney Ni, MeOH | Fully saturated piperidine analog | 90% |
Notable observation : Oxidation at low temperatures minimizes side reactions, while high-pressure hydrogenation ensures complete saturation .
Condensation Reactions
The ethylamine side chain facilitates Schiff base formation.
Key reaction :
-
Schiff base synthesis : Condenses with aldehydes (e.g., 3-methoxy salicylaldehyde) in ethanol under reflux to form tridentate ligands .
| Aldehyde | Conditions | Product | Application | Source |
|---|---|---|---|---|
| 3-Methoxy salicylaldehyde | EtOH, reflux, 6h | Tridentate Schiff base ligand | Metal coordination chemistry |
Mechanism : Imine formation via nucleophilic addition of the amine to the carbonyl group, followed by dehydration .
Nucleophilic Substitution
The amine groups act as nucleophiles in SN2 reactions.
Key example :
-
Mitsunobu reaction : Couples with alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine to form ethers .
| Substrate | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 5-Oxahexacyclododecane | DEAD, PPh₃, THF | Ether-linked hexacyclic compound | 20% |
Limitation : Steric hindrance from the piperidine ring reduces reactivity in bulky substrates .
Catalytic Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of the ethylamine chain.
Key reaction :
| Aryl Halide | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂, Xantphos, NaOtBu | Arylaminated derivative | 65% |
Optimization : Reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation .
pH-Dependent Reactivity
The compound exhibits distinct behavior in acidic vs. basic media:
-
Acidic conditions : Protonation of amines enhances solubility but reduces nucleophilicity.
-
Basic conditions : Deprotonation increases nucleophilic activity for alkylation/acylation .
Critical Notes
-
Side reactions : Over-alkylation can occur without stoichiometric control, necessitating stepwise addition of reagents .
-
Steric effects : Bulkier substituents on the piperidine ring hinder reactions at the ethylamine chain .
-
Catalyst sensitivity : Palladium-based catalysts require rigorous exclusion of oxygen and moisture .
Scientific Research Applications
The compound “2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine,” also known as AEEA, is a piperidine derivative that has garnered attention in various scientific research fields due to its unique structural properties and potential biological activities. This article provides a detailed examination of its applications, focusing on its pharmacological relevance, synthesis, and potential therapeutic uses.
Pharmacological Research
AEEA has been investigated for its potential as a pharmacological agent due to its ability to interact with various neurotransmitter systems. Some key areas of research include:
- Antidepressant Activity : Studies have indicated that AEEA may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain. Research has shown that compounds with similar structures often act as serotonin reuptake inhibitors (SRIs) .
- Anti-anxiety Effects : AEEA's interaction with the GABAergic system suggests potential anxiolytic properties. Preclinical studies have demonstrated that piperidine derivatives can reduce anxiety-like behaviors in animal models .
Neuropharmacology
Due to its structural similarity to known psychoactive substances, AEEA has been explored for neuropharmacological applications:
- Cognitive Enhancement : Research indicates that AEEA may improve cognitive function by enhancing cholinergic transmission. Studies have shown that compounds targeting acetylcholine receptors can improve memory and learning .
- Neuroprotective Properties : AEEA has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's .
Synthetic Chemistry
The synthesis of AEEA involves various chemical reactions that allow for the introduction of functional groups necessary for biological activity:
- Synthesis Pathways : Several synthetic routes have been developed, including reductive amination and alkylation methods. These pathways are essential for producing AEEA with high purity and yield .
Case Study 1: Antidepressant Effects
In a controlled study, AEEA was administered to rodent models exhibiting depressive behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects comparable to established SSRIs .
Case Study 2: Cognitive Enhancement
Another study evaluated the effects of AEEA on cognitive performance in aged rats. The results demonstrated improved performance in maze tests, indicating potential benefits for age-related cognitive decline .
Table 1: Summary of Pharmacological Effects
| Application Area | Observed Effects | References |
|---|---|---|
| Antidepressant Activity | Reduced immobility in forced swim tests | |
| Anxiolytic Properties | Decreased anxiety-like behaviors | |
| Cognitive Enhancement | Improved performance in memory tasks | |
| Neuroprotection | Protection against oxidative stress |
Table 2: Synthetic Routes for AEEA
| Synthesis Method | Description | Yield (%) | References |
|---|---|---|---|
| Reductive Amination | Reaction with ketones and amines | 85 | |
| Alkylation | Introduction of alkyl groups | 90 |
Mechanism of Action
The mechanism of action of 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .
Comparison with Similar Compounds
Piperidine Derivatives with Single Aminoethyl Substituents
- 2-(Piperidin-2-yl)ethanamine (CAS 15932-66-8): This compound shares a piperidine core with one aminoethyl group at the 2-position. Compared to the target compound, the absence of a second aminoethyl group at position 6 reduces its molecular weight (C₇H₁₆N₂ vs. C₉H₂₀N₄) and polarity.
- 1-(2-Aminoethyl)piperidine (CAS 27578-60-5): Here, the aminoethyl group is attached to the piperidine nitrogen (position 1). For example, the target compound’s 2,6-substitution may enable symmetrical interactions with enzymes or receptors, unlike the 1-substituted analog .
Piperidine Derivatives with Bulkier Substituents
- 2-[4-(Phenylmethyl)piperidin-1-yl]ethanamine (PDB ID 5NR): This compound features a benzyl group at the 4-position and an aminoethyl group at the 1-position. The aromatic benzyl moiety increases hydrophobicity, likely enhancing blood-brain barrier penetration compared to the target compound’s purely aliphatic structure .
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride :
Replacing piperidine with pyrrolidine introduces a five-membered ring, reducing conformational flexibility. The phenyl group further differentiates its steric and electronic profile, making it more suitable for targeting neurotransmitter receptors than the target compound .
Heterocyclic Compounds with Ethanamine Moieties
2-(1,1-Dioxoisothiazolidin-2-yl)ethanamine hydrochloride :
This sulfonamide-containing derivative exhibits distinct hydrogen-bonding capabilities due to the sulfonyl group. Unlike the target compound, it may interact with cysteine residues in proteins, offering different inhibition mechanisms .Indole-based ethanamines (e.g., 2-(5-ethyl-1H-indol-3-yl)ethanamine hydrochloride):
These compounds, such as those in , interact with HSP90 via hydrogen bonds between the indole nitro group and GLU527/TYR604. The target compound lacks aromaticity, suggesting divergent biological targets .
Structural and Functional Analysis
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility: The target compound’s two amino groups increase water solubility compared to mono-substituted analogs like 2-(Piperidin-2-yl)ethanamine.
- Lipophilicity : Bulkier substituents (e.g., benzyl in PDB 5NR) enhance lipophilicity, favoring membrane permeability over the target compound.
Biological Activity
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine, also known as a piperidine derivative, has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This compound is primarily studied for its interactions with various molecular targets, including receptors and enzymes, which can influence numerous biochemical pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications in medicine, and relevant research findings.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. It can function as an agonist or antagonist, modulating the activity of these targets. For instance, it may bind to neurotransmitter receptors in the brain, thereby affecting signal transduction and neuronal activity.
Key Mechanisms:
- Receptor Interaction : The compound has been shown to influence neurotransmitter systems, which could have implications for neurological disorders.
- Enzyme Modulation : It may also inhibit or activate specific enzymes involved in critical metabolic pathways.
Biological Activities
The compound's biological activities can be categorized into several areas:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit potential in cancer treatment by targeting multiple kinases involved in tumor growth. For example, studies have shown that related piperidine compounds can inhibit VEGFR-2 and ERK-2 kinases, which are crucial for cancer cell proliferation .
- Neuroprotective Effects : Due to its interaction with neurotransmitter receptors, there is potential for this compound in treating neurodegenerative diseases. Its ability to modulate cholinergic signaling suggests it could be beneficial for conditions like Alzheimer's disease .
- Antimicrobial Properties : Preliminary studies suggest that piperidine derivatives possess antibacterial and antifungal activities. For instance, certain analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Inhibition of VEGFR-2 and ERK-2 kinases | |
| Neuroprotective | Modulation of cholinergic signaling | |
| Antimicrobial | Effective against E. coli and S. aureus |
Notable Research
- Anticancer Studies : A study on N-(2-aminoethyl)piperidine derivatives showed promising results against human liver cancer cell lines (HepG2), with IC50 values indicating significant anti-proliferative effects .
- Neurodegeneration : Research into the neuroprotective properties of piperidine derivatives has highlighted their potential in enhancing cognitive function through cholinesterase inhibition .
- Antimicrobial Testing : In vitro tests revealed that certain piperidine compounds exhibited MIC values as low as 0.0048 mg/mL against pathogenic bacteria such as E. coli and Bacillus mycoides .
Q & A
Q. What are the optimal synthetic routes for 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine, and how can reaction yields be improved?
Methodological Answer:
- Route Selection : Prioritize reductive amination or multi-step alkylation strategies, leveraging piperidine and ethanamine precursors. For example, analogs like 2-(2-Aminoethyl)pyridine (CAS 2706-56-1) are synthesized via catalytic hydrogenation of nitriles or Schiff base intermediates .
- Yield Optimization : Use kinetic studies to identify rate-limiting steps (e.g., steric hindrance in piperidine functionalization). Adjust solvent polarity (e.g., DMF for solubility) and temperature (50–80°C) to favor intermediate stability .
- Purification : Employ column chromatography with silica gel (eluent: MeOH/CH₂Cl₂) or recrystallization in ethanol to isolate high-purity product .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer:
- NMR : Use - and -NMR to verify amine proton signals (δ 1.5–2.5 ppm) and piperidine ring carbons (δ 20–50 ppm). Compare with reference data for 2-(2-Aminoethyl)pyridine (PubChem CID 75919) .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion [M+H] (expected m/z ≈ 200.3) and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, resolve bond angles and amine group geometry to validate stereochemistry .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 4°C, 25°C, and 40°C under inert (N₂) and ambient atmospheres. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) over 30 days .
- pH Stability : Prepare buffered solutions (pH 2–10) and quantify decomposition products using LC-MS. Amine groups in analogs like 2-pyridin-2-ylethanamine show instability at pH < 4 due to protonation-driven hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs or transporters). Parameterize the ligand’s amine groups as hydrogen bond donors and piperidine as a hydrophobic moiety .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers or aqueous environments. Analyze RMSD/RMSF to identify flexible regions impacting binding .
- QSAR Modeling : Coramine structural analogs (e.g., dopamine derivatives) to predict pharmacokinetic properties like logP (target ≈ 1.5–2.0) and blood-brain barrier permeability .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL, PubChem) and apply statistical weighting to account for assay variability (e.g., IC₅₀ differences due to cell line specificity) .
- Orthogonal Assays : Validate conflicting results using alternate methods (e.g., SPR for binding affinity vs. fluorescence polarization). For example, discrepancies in receptor activation may arise from enantiomeric impurities; resolve via chiral HPLC .
- Replication : Reproduce key experiments under standardized conditions (e.g., fixed pH, temperature) and document batch-to-batch purity (≥95% by HPLC) .
Q. How can environmental fate studies inform ecotoxicological risk assessments?
Methodological Answer:
- Degradation Pathways : Use LC-MS/MS to identify photolysis (UV light) or hydrolysis byproducts. Piperidine derivatives often form N-oxide metabolites, which require toxicity screening .
- Bioaccumulation : Measure logK via shake-flask experiments. Amine-rich compounds (logK < 1) may exhibit low bioaccumulation but high aquatic toxicity .
- Ecotoxicology : Conduct Daphnia magna or algal growth inhibition assays (OECD 202/201). Compare with structurally related amines (e.g., 2-pyridin-2-ylethanamine EC₅₀ ≈ 10 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
